molecular formula C19H25ClN2O3S B13343071 N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide

N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide

Cat. No.: B13343071
M. Wt: 396.9 g/mol
InChI Key: OVQGUTARAUZWOE-UHFFFAOYSA-N
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Description

“N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[45]decane-4-carboxamide” is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which can impart distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” typically involves multiple steps, including the formation of the spirocyclic core, introduction of the chlorophenyl group, and attachment of the cyclopropylsulfonyl group. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the Cyclopropylsulfonyl Group: This can be done through sulfonylation reactions using cyclopropylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, organometallic compounds, and acids/bases are often employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

“N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of “N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-2-azaspiro[4.5]decane-4-carboxamide: Lacks the cyclopropylsulfonyl group.

    2-(Cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide: Lacks the chlorophenyl group.

    N-(2-Chlorophenyl)-2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide: Contains a methylsulfonyl group instead of a cyclopropylsulfonyl group.

Uniqueness

The unique combination of the chlorophenyl, cyclopropylsulfonyl, and azaspirodecane moieties in “N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide” imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness could be leveraged for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H25ClN2O3S

Molecular Weight

396.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-cyclopropylsulfonyl-2-azaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C19H25ClN2O3S/c20-16-6-2-3-7-17(16)21-18(23)15-12-22(26(24,25)14-8-9-14)13-19(15)10-4-1-5-11-19/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,21,23)

InChI Key

OVQGUTARAUZWOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)NC3=CC=CC=C3Cl)S(=O)(=O)C4CC4

Origin of Product

United States

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